CCT241161

Description

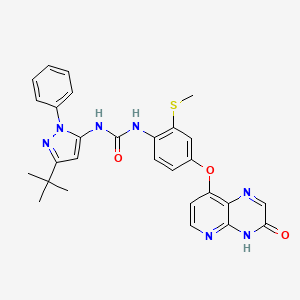

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMYVVGAYAPQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCT241161: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core mechanism of action of CCT241161, an orally active pan-RAF inhibitor. The information is compiled for an audience with a professional background in oncology, pharmacology, and drug development.

Core Mechanism of Action

This compound is a potent inhibitor of RAF kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the MAPK pathway, driving uncontrolled tumor growth.

This compound exhibits a "pan-RAF" inhibitory profile, meaning it targets multiple RAF isoforms, including BRAF and CRAF.[1] This is significant because resistance to first-generation BRAF inhibitors often involves the dimerization of RAF isoforms, reactivating the MAPK pathway. By inhibiting both BRAF and CRAF, this compound can overcome this resistance mechanism. Furthermore, this compound has been shown to be effective in melanomas with NRAS mutations, which also signal through the MAPK pathway.[1]

The inhibitory action of this compound leads to a downstream reduction in the phosphorylation of MEK and ERK, the subsequent kinases in the MAPK cascade.[1][2] This blockade of signal transduction ultimately results in the inhibition of cell proliferation and, in some cases, the induction of tumor regression.[1][2] Notably, this compound has demonstrated the ability to inhibit the growth of BRAF inhibitor-resistant melanoma cells.[1]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound against various kinases.

| Target | IC50 (nM) |

| LCK | 3 |

| CRAF | 6 |

| SRC | 10 |

| V600E-BRAF | 15 |

| BRAF | 30 |

| Data sourced from MedchemExpress.[1] |

Preclinical In Vivo Efficacy

In preclinical mouse xenograft models, this compound has demonstrated significant anti-tumor activity.

| Animal Model | Dosing Regimen | Outcome |

| B-RAF mutant A375 mouse xenograft model | 20 mg/kg per day (oral gavage) | Induced tumor regression.[2] |

| PLX4720-resistant A375 (A375/R) xenograft model | 10, 20 mg/kg (oral gavage) | Inhibited tumor growth.[1] |

| NRAS mutant DO4 tumor xenograft model | 10, 20 mg/kg (oral gavage) | Inhibited tumor growth.[1] |

| Data compiled from Interprise USA and MedchemExpress.[1][2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated.

Caption: this compound inhibits both BRAF and CRAF kinases in the MAPK pathway.

Caption: A typical experimental workflow to evaluate this compound's in vitro efficacy.

Experimental Protocols

While specific, detailed protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the characterization of this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination):

-

Principle: To measure the concentration of this compound required to inhibit 50% of the enzymatic activity of the target kinases.

-

General Protocol:

-

Recombinant human kinases (e.g., BRAF, CRAF, LCK, SRC) are incubated with a specific substrate and ATP in a buffer solution.

-

Varying concentrations of this compound are added to the reaction wells.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Proliferation Assay (e.g., MTS Assay):

-

Principle: To assess the effect of this compound on the metabolic activity of cancer cell lines, which is proportional to the number of viable cells.

-

General Protocol:

-

Cancer cells (e.g., BRAF-mutant A375, NRAS-mutant DO4) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

An MTS reagent is added to each well and incubated for 1-4 hours.

-

Viable cells convert the MTS tetrazolium salt into a colored formazan product.

-

The absorbance of the formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

The results are expressed as a percentage of the viability of untreated control cells.

-

Western Blot Analysis for Pathway Modulation:

-

Principle: To detect and quantify the levels of specific proteins (e.g., phosphorylated MEK and ERK) in cell lysates to confirm the on-target effect of this compound.

-

General Protocol:

-

Cancer cells are treated with this compound for a defined period (e.g., 24 hours).[1]

-

The cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-pMEK, anti-pERK, and total ERK as a loading control).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative abundance of the target proteins.

-

In Vivo Xenograft Studies:

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

General Protocol:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells to establish tumors.

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

This compound is administered orally at specified doses and schedules.[1][2]

-

Tumor volume and mouse body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).

-

This guide provides a foundational understanding of the mechanism of action of this compound. For more detailed information, please refer to the peer-reviewed publication by Girotti MR, et al. in Cancer Cell, 2015.[1]

References

CCT241161: A Technical Guide to Targets and Selectivity Profile

For Research and Drug Development Professionals

Abstract

CCT241161 is a potent, orally active multi-kinase inhibitor, primarily characterized as a pan-RAF inhibitor. It demonstrates significant activity against multiple RAF isoforms, including BRAFV600E and CRAF, as well as key kinases in the Src family like SRC and LCK. This dual targeting of the MAPK/ERK pathway and Src signaling pathways makes this compound a compound of interest for overcoming resistance to first-generation BRAF inhibitors in melanoma and other cancers. This document provides a comprehensive overview of its target profile, selectivity, and the key experimental methodologies used for its characterization.

Core Target Profile and Potency

This compound exhibits low nanomolar inhibitory activity against its primary kinase targets. The compound's potency, measured as the half-maximal inhibitory concentration (IC50), has been determined through in vitro enzymatic assays. These findings establish this compound as a multi-kinase inhibitor with high affinity for key nodes in cancer signaling pathways.

Table 1: Primary Kinase Targets and In Vitro Potency of this compound

| Target Kinase | Isoform/Mutation | IC50 (nM) | Citation(s) |

| LCK | Wild-Type | 3 | [1] |

| CRAF | Wild-Type | 6 | [1] |

| SRC | Wild-Type | 15 | [1] |

| BRAF | V600E Mutant | 15 | [1] |

| BRAF | Wild-Type | 252 | [1] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values are dependent on assay conditions.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is critical for its therapeutic window and potential off-target effects. This compound has been profiled against a panel of 63 kinases to assess its selectivity. At a concentration of 1 µM, this compound demonstrates high selectivity, with its inhibitory activity primarily confined to RAF family kinases, Src family kinases, and MAPKs.[1] This focused activity profile suggests a reduced likelihood of broad, off-target kinase inhibition.

Table 2: Summary of this compound Kinase Selectivity

| Kinase Family | Selectivity at 1 µM | Comments | Citation(s) |

| RAF Family | High | Primary target family, including BRAF and CRAF. | [1] |

| Src Family | High | Potent inhibition of LCK and Src. | [1] |

| MAPKs | High | Inhibition observed within the MAPK pathway. | [1] |

| Other Kinases (in 63-kinase panel) | High | Minimal activity against other kinases tested. | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by concurrently inhibiting two major signaling cascades implicated in cell proliferation, survival, and resistance: the RAF-MEK-ERK (MAPK) pathway and the Src signaling pathway.

In BRAF-mutant cancers, the MAPK pathway is constitutively active, driving uncontrolled cell growth. This compound directly inhibits both mutant BRAF and wild-type CRAF, leading to a robust blockade of downstream MEK and ERK phosphorylation.[1] Furthermore, by inhibiting Src, this compound can counteract resistance mechanisms that rely on the activation of parallel signaling pathways.[1]

Experimental Protocols

The characterization of this compound involves standard biochemical and cell-based assays. The following sections describe representative, detailed protocols for these key experiments.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase. A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Protocol Details:

-

Reagent Preparation :

-

Kinase Buffer : Typically consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

Compound Dilution : this compound is serially diluted in 100% DMSO to create a concentration gradient.

-

ATP Solution : A stock solution of unlabeled ATP is mixed with radiolabeled [γ-³²P]ATP. The final ATP concentration in the assay is often set near the Kₘ value for the specific kinase.

-

-

Assay Procedure :

-

Reactions are performed in a 96-well plate format.

-

Purified recombinant kinase (e.g., BRAFV600E) and a suitable substrate (e.g., inactive MEK1) are mixed in kinase buffer.

-

Diluted this compound or DMSO (vehicle control) is added to the wells, followed by the kinase/substrate mixture.

-

The reaction is initiated by adding the ATP solution.

-

-

Incubation and Termination :

-

The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction.

-

The reaction is terminated by spotting a portion of the mixture onto phosphocellulose paper. The phosphorylated substrate binds to the paper, while free ATP does not.

-

-

Detection and Data Analysis :

-

The paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

The radioactivity on the paper, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

-

Percent inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.

-

Cellular Proliferation Assay (GI50 Determination)

This assay measures the effect of this compound on the growth and viability of cancer cell lines, such as BRAF-mutant melanoma cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.[2][3][4][5]

Protocol Details:

-

Cell Plating :

-

Cancer cells (e.g., A375 melanoma) are seeded into 96-well opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

-

-

Compound Treatment :

-

This compound is serially diluted in cell culture medium.

-

The medium from the cell plates is replaced with medium containing the various concentrations of this compound or DMSO (vehicle control).

-

-

Incubation :

-

Cells are incubated with the compound for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

-

Viability Measurement (CellTiter-Glo®) :

-

The plate is equilibrated to room temperature.[5]

-

A volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well is added.[5]

-

The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated for 10 minutes to stabilize the luminescent signal.[5]

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is read on a luminometer.

-

-

Data Analysis :

-

The growth inhibition (GI50) value is calculated by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Target Engagement Assay (Western Blot)

Western blotting is used to confirm that this compound engages its intracellular targets by measuring the phosphorylation status of downstream proteins like MEK and ERK.

Protocol Details:

-

Cell Treatment and Lysis :

-

BRAF-mutant cells are grown to ~80% confluency and then treated with various concentrations of this compound for a short period (e.g., 2-24 hours).

-

Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Total protein concentration is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer :

-

Antibody Probing :

-

The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[7]

-

The membrane is incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-phospho-MEK, anti-phospho-ERK).[7]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection :

-

An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

-

To ensure equal protein loading, the membrane is often stripped and re-probed with antibodies against the total (non-phosphorylated) form of the protein (e.g., total ERK) or a housekeeping protein like β-actin.[7]

-

Conclusion

This compound is a selective pan-RAF and Src family kinase inhibitor with potent activity in preclinical models. Its ability to robustly inhibit the MAPK pathway at multiple points while also targeting a key resistance pathway demonstrates a rational design for treating BRAF-mutant cancers. The data summarized herein provide a technical foundation for researchers and drug developers working with this compound, outlining its core biochemical and cellular profile and the standard methodologies for its evaluation. Further investigation in clinical settings is required to determine its ultimate therapeutic potential.

References

- 1. biorxiv.org [biorxiv.org]

- 2. 4.12. Cell Viability [bio-protocol.org]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 4. promegaconnections.com [promegaconnections.com]

- 5. ch.promega.com [ch.promega.com]

- 6. researchgate.net [researchgate.net]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Anticancer Proliferative Activity of CCT241161

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer proliferative activity of CCT241161, a potent and selective "paradox-breaking" pan-RAF and SRC family kinase (SFK) inhibitor. This compound has demonstrated significant potential in overcoming resistance to conventional BRAF inhibitors in melanoma and shows promise in other malignancies driven by the RAS/RAF/MEK/ERK signaling pathway.

Core Mechanism of Action

This compound is designed to address the common mechanisms of resistance to BRAF-selective inhibitors. Resistance often arises from the paradoxical reactivation of the MAPK pathway, driven by receptor tyrosine kinase (RTK) or SRC family kinase (SFK) signaling, or through mutations in NRAS.[1][2] Unlike first-generation BRAF inhibitors that can paradoxically activate this pathway in BRAF wild-type or resistant cells, this compound's dual-targeting approach mitigates this effect. By inhibiting both pan-RAF (BRAF, CRAF) and SFKs (like SRC and LCK), this compound effectively suppresses the ERK signaling pathway in both BRAF and NRAS mutant melanoma cells.[1][2]

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro inhibitory activity of this compound against key kinases and its antiproliferative effects on various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| BRAF | 252 |

| BRAF V600E | 15 |

| CRAF | 6 |

| SRC | 15 |

| LCK | 3 |

Data sourced from a study by Girotti et al., which characterized the paradox-breaking RAF inhibitors CCT196969 and this compound.

Table 2: Antiproliferative Activity of a Similar Pan-RAF/SRC Inhibitor (CCT3833) in KRAS-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) of CCT3833 |

| HCT-116 | Colorectal Cancer | G13D | ~1 |

| SW620 | Colorectal Cancer | G12V | ~1 |

| A549 | Non-Small Cell Lung Cancer | G12S | ~1 |

| MIA-PaCa2 | Pancreatic Cancer | G12C | Not specified |

| Calu-1 | Non-Small Cell Lung Cancer | G12C | Not specified |

This data for the analogous compound CCT3833 suggests the potential activity of pan-RAF/SRC inhibitors in KRAS-driven cancers.[3] Further studies are needed to establish a comprehensive IC50 profile for this compound across a broad panel of cancer cell lines.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the anticancer proliferative activity of this compound and similar pan-RAF/SRC inhibitors.

Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology (based on protocols for similar compounds):

-

Cell Culture: Cancer cell lines are cultured under standard conditions (e.g., Dulbecco's Modified Eagle's Medium or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin).[3]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo.

-

For MTT assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized, and the absorbance is read on a microplate reader.

-

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis for Phospho-ERK (pERK) Inhibition

Objective: To assess the effect of this compound on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of pERK are normalized to total ERK and the loading control.

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo efficacy of this compound in a more clinically relevant tumor model, particularly in BRAF inhibitor-resistant melanoma.

Methodology:

-

Tumor Implantation: Fresh tumor tissue from melanoma patients, including those who have developed resistance to BRAF inhibitors, is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID/IL-2Rγ-/- mice).[4][5]

-

Tumor Growth and Passaging: Once the tumors reach a certain volume, they are excised and can be serially passaged into new cohorts of mice for expansion.[6]

-

Treatment: When the PDX tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at a predetermined dose and schedule.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as western blotting for pERK, to confirm target engagement.

-

Data Analysis: Tumor growth curves are plotted, and the statistical significance of the treatment effect is determined.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram: Cell Viability Assay

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship Diagram: Overcoming Resistance

Caption: this compound overcomes resistance to BRAF inhibitors.

References

- 1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma [cancer.fr]

- 3. The paradox-breaking panRAF plus SRC family kinase inhibitor, CCT3833, is effective in mutant KRAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patient specimen collection and generation of patient-derived xenograft (PDX) [bio-protocol.org]

- 5. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]

CCT241161: A Paradigm Shift in RAF Inhibition by Overcoming Paradoxical Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

First-generation RAF inhibitors represented a significant breakthrough in the treatment of BRAF-mutant melanomas, but their efficacy is often limited by the development of resistance and the phenomenon of paradoxical activation of the MAPK pathway in BRAF wild-type cells. CCT241161 has emerged as a potent, paradox-breaking pan-RAF inhibitor that also targets SRC family kinases (SFKs). This dual inhibitory action not only prevents the paradoxical reactivation of the MAPK pathway but also provides a therapeutic avenue for treating melanomas with intrinsic or acquired resistance to earlier RAF inhibitors, including those with NRAS mutations. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental methodologies, to support further research and development of this promising therapeutic agent.

Introduction: The Challenge of Paradoxical Activation

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] The RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF) are central components of this cascade. Activating mutations in the BRAF gene, most commonly the V600E mutation, are found in a significant percentage of melanomas, leading to constitutive activation of the MAPK pathway and driving tumor growth.[2]

First-generation RAF inhibitors, such as vemurafenib and dabrafenib, were designed to target the ATP-binding site of mutant BRAF and have shown remarkable clinical efficacy in patients with BRAF V600-mutant melanoma.[3][4] However, a major limitation of these inhibitors is the phenomenon of "paradoxical activation." In BRAF wild-type cells, particularly those with upstream activation of the pathway (e.g., through RAS mutations), these inhibitors can promote the dimerization of RAF proteins (BRAF-CRAF hetero- or homodimers).[3][5] This dimerization leads to the transactivation of the drug-free protomer, resulting in an unexpected and often detrimental activation of the MAPK pathway.[3][5] This paradoxical activation can contribute to the development of secondary skin cancers and limit the overall therapeutic window.[6]

This compound: A Novel Paradox-Breaking RAF Inhibitor

This compound is a next-generation, orally bioavailable, small-molecule inhibitor designed to overcome the limitations of first-generation RAF inhibitors.[3][7] It is characterized as a "paradox-breaker" due to its ability to inhibit RAF signaling without inducing paradoxical MAPK pathway activation.[3][6][7]

Mechanism of Action: Dual RAF and SRC Inhibition

The key to this compound's unique profile lies in its dual inhibitory activity against both pan-RAF kinases and SRC family kinases (SFKs).[3][8][9][10]

-

Pan-RAF Inhibition: this compound effectively inhibits both BRAF and CRAF, which is crucial to prevent the formation of active RAF dimers that drive paradoxical activation.[3]

-

SRC Family Kinase (SFK) Inhibition: The concomitant inhibition of SFKs, such as SRC and LCK, addresses a key mechanism of acquired resistance to first-generation BRAF inhibitors.[3][8] Upregulation of receptor tyrosine kinase (RTK) and SRC signaling can lead to the reactivation of the MAPK pathway, and by targeting this escape route, this compound maintains its efficacy in resistant settings.[3]

dot

Caption: Mechanism of paradoxical activation and its prevention by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibition (IC50)

| Kinase Target | This compound IC50 (nM) | Reference |

| BRAF | 252 | [11] |

| BRAF V600E | 15 | [11] |

| CRAF | 6 | [11] |

| SRC | 15 | [11] |

| LCK | 3 | [11] |

Table 2: In Vitro Cellular Activity (GI50)

| Cell Line | BRAF Status | NRAS Status | This compound GI50 (µM) |

| A375 | V600E | WT | < 0.1 |

| WM266.4 | V600E | WT | < 0.1 |

| DO4 | WT | Q61R | ~ 1 |

Data synthesized from figures in referenced publications.[3]

Table 3: In Vivo Efficacy

| Xenograft Model | Treatment | Outcome | Reference |

| A375 (BRAF V600E) | This compound (20 mg/kg/day) | Tumor regression | [12] |

| BRAF inhibitor-resistant PDX | This compound | Tumor regression | [3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

-

Reagents: Recombinant human kinases (BRAF, BRAF V600E, CRAF, SRC, LCK), appropriate kinase substrates (e.g., MEK1 for RAF kinases, synthetic peptide for SRC kinases), ATP, this compound, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Procedure:

-

Kinase reactions are performed in a 96-well or 384-well plate format.

-

A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer.

-

The kinase, substrate, and this compound (or DMSO vehicle control) are incubated together in the assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as:

-

Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of 32P into the substrate.

-

Luminescence-based assay: Using an ADP-Glo™ Kinase Assay (Promega) to measure ADP production.

-

Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence polarization or intensity.

-

-

-

Data Analysis:

-

The percentage of kinase activity is calculated relative to the DMSO control.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

-

dot

Caption: Workflow for in vitro kinase inhibition assay.

Cell Proliferation (GI50) Assays

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in various cancer cell lines.

Methodology:

-

Cell Lines: A panel of human melanoma cell lines with known BRAF and NRAS mutation status (e.g., A375, WM266.4, DO4).

-

Reagents: Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, this compound, a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega), MTS assay).

-

Procedure:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

A serial dilution of this compound is prepared in cell culture medium.

-

The existing medium is removed from the cells, and the medium containing different concentrations of this compound (or DMSO vehicle control) is added.

-

The cells are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, the cell viability reagent is added to each well according to the manufacturer's instructions.

-

The plate is incubated for a short period to allow the signal to develop.

-

The luminescence or absorbance is measured using a plate reader.

-

-

Data Analysis:

-

The percentage of cell growth is calculated relative to the DMSO control.

-

GI50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Western Blotting

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and SRC signaling pathways.

Methodology:

-

Cell Culture and Treatment: Cells are seeded and treated with this compound at various concentrations and for different time points.

-

Protein Extraction:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are mixed with Laemmli buffer and denatured by heating.

-

The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-MEK, phospho-ERK, total MEK, total ERK, phospho-SRC, total SRC, and a loading control like β-actin or GAPDH).

-

The membrane is washed with TBST to remove unbound primary antibodies.

-

The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The membrane is washed again with TBST.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected using an imaging system.

-

dot

Caption: Workflow for Western Blotting analysis.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in mouse models of human melanoma.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Cell Implantation: Human melanoma cells (e.g., A375) or patient-derived xenograft (PDX) fragments are subcutaneously implanted into the flanks of the mice.

-

Tumor Growth and Randomization:

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

-

Drug Administration:

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered to the treatment group via oral gavage at a specified dose and schedule (e.g., 20 mg/kg/day).

-

The control group receives the vehicle only.

-

-

Monitoring:

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length × width²)/2).

-

Animal body weight and general health are monitored.

-

-

Endpoint and Analysis:

-

The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Tumors are excised, weighed, and may be processed for further analysis (e.g., pharmacodynamics, histology).

-

The anti-tumor efficacy is evaluated by comparing the tumor growth between the treatment and control groups. Statistical analysis (e.g., t-test, ANOVA) is performed to determine significance.

-

Signaling Pathway Diagrams

dot

Caption: The MAPK signaling pathway and points of inhibition by this compound.

Conclusion

This compound represents a significant advancement in the development of RAF inhibitors. Its unique dual-targeting mechanism of action, which inhibits both RAF and SRC kinases, effectively circumvents the paradoxical activation of the MAPK pathway observed with first-generation inhibitors. The preclinical data strongly support its potential as a therapeutic agent for BRAF-mutant melanomas, as well as for tumors that have developed resistance to existing therapies, including those with NRAS mutations. The detailed experimental protocols provided in this guide are intended to facilitate further research into the promising capabilities of this compound and accelerate its translation into clinical applications.

References

- 1. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Next Generation RAF Inhibitors that Dissociate Paradoxical Activation from Inhibition of the MAPK Pathway | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma [cancer.fr]

- 10. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma [iris.unimore.it]

- 11. researchgate.net [researchgate.net]

- 12. interpriseusa.com [interpriseusa.com]

CCT241161: A Technical Guide to a Pan-RAF/SRC Inhibitor Targeting the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CCT241161, a potent, orally active pan-RAF and SRC family kinase (SFK) inhibitor. This compound effectively targets the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade often dysregulated in various cancers, particularly melanoma. This document details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visual representations of its activity and evaluation workflow.

Core Mechanism of Action: Dual Inhibition of RAF and SRC

This compound exerts its anti-cancer effects by targeting two key kinase families:

-

RAF Kinases (BRAF, CRAF): As a pan-RAF inhibitor, this compound blocks the activity of both BRAF and CRAF kinases. In many cancers, particularly melanoma, mutations in the BRAF gene (such as V600E) lead to constitutive activation of the MAPK pathway, driving uncontrolled cell proliferation and survival.[1][2][3] By inhibiting BRAF, this compound directly counteracts the effect of these activating mutations.

-

SRC Family Kinases (SFKs): this compound also demonstrates potent inhibition of SFKs, such as SRC and LCK.[4][5][6] SFKs are involved in various cellular processes, including cell growth, survival, and motility. Their inhibition can contribute to the overall anti-tumor activity of this compound and may play a role in overcoming resistance to BRAF-selective inhibitors.[6]

The dual inhibition of RAF and SRC kinases by this compound leads to a robust blockade of the downstream MAPK signaling cascade, specifically preventing the phosphorylation and activation of MEK and ERK, key mediators of cell proliferation.[4][6] This mechanism of action makes this compound a promising therapeutic agent for tumors harboring BRAF mutations, including those that have developed resistance to first-generation BRAF inhibitors, as well as tumors with NRAS mutations.[4][7]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Kinase | IC50 (nM) |

| LCK | 3 |

| CRAF | 6 |

| SRC | 10, 15 |

| V600E-BRAF | 15 |

| BRAF | 30 |

Data sourced from MedchemExpress.[4]

Signaling Pathway Diagram

The following diagram illustrates the MAPK signaling pathway and the points of inhibition by this compound.

References

- 1. MAPK pathway inhibition induces MET and GAB1 levels, priming BRAF mutant melanoma for rescue by hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAP kinase signaling and inhibition in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS 1163719-91-2 | RAF Inhibitor [stressmarq.com]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

CCT241161: A Pan-RAF and SRC Kinase Inhibitor for Drug-Resistant Melanoma

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT241161 is a potent, orally bioavailable small molecule inhibitor that targets both the RAF family of kinases and SRC family kinases (SFKs).[1][2] Its dual-targeting mechanism offers a promising therapeutic strategy, particularly in the context of BRAF-mutant melanoma that has developed resistance to first-generation BRAF inhibitors.[2] Resistance to BRAF inhibitors is a significant clinical challenge, often driven by the reactivation of the mitogen-activated protein kinase (MAPK) pathway or through the activation of alternative signaling pathways mediated by receptor tyrosine kinases (RTKs) and SRC.[2][3] By simultaneously inhibiting both RAF and SRC, this compound can overcome these resistance mechanisms and demonstrate efficacy in preclinical models of resistant melanoma.[2][4] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its preclinical evaluation.

Core Compound Data: this compound

| Property | Value | Reference |

| CAS Number | 1163719-91-2 | [4] |

| Molecular Formula | C28H27N7O3S | N/A |

| Molecular Weight | 541.6 g/mol | [4] |

| Synonyms | N/A | N/A |

Quantitative Data: Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against a range of kinases, with a notable selectivity for RAF and SRC family members. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) | Reference |

| LCK | 3 | [1][5] |

| c-RAF (CRAF) | 6 | [1][2][5] |

| SRC | 10-15 | [1][2][5] |

| B-RAF V600E | 15 | [2][4] |

| B-RAF | 30-252 | [1][2][5] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by targeting two critical signaling pathways implicated in melanoma progression and drug resistance: the MAPK/ERK pathway and the SRC signaling pathway.

MAPK/ERK Pathway Inhibition

The RAS-RAF-MEK-ERK pathway is a central regulator of cell proliferation, differentiation, and survival. In a significant subset of melanomas, a mutation in the BRAF gene (most commonly V600E) leads to constitutive activation of this pathway, driving uncontrolled cell growth. This compound, as a pan-RAF inhibitor, directly targets both wild-type and mutant forms of BRAF, as well as CRAF. This inhibition prevents the downstream phosphorylation and activation of MEK and subsequently ERK, leading to a shutdown of the pro-proliferative signals.[1][4]

SRC Kinase Inhibition and Overcoming Resistance

SRC family kinases are non-receptor tyrosine kinases that play a crucial role in signaling downstream of various RTKs.[3] In the context of BRAF inhibitor resistance, upregulation of RTK/SRC signaling can lead to the reactivation of the MAPK pathway or the activation of parallel survival pathways, such as the PI3K/AKT pathway.[2][3] By inhibiting SRC, this compound can block these escape routes, making it effective against melanoma cells that have developed resistance to BRAF-selective inhibitors.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC50 of this compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., B-RAF, SRC)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Prepare a kinase/substrate mixture by diluting the recombinant kinase and its specific substrate in kinase assay buffer.

-

Add the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Melanoma cell lines (e.g., A375, WM266.4)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the log of the drug concentration.

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Melanoma cell line (e.g., A375) or patient-derived xenograft (PDX) tissue

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Subcutaneously inject a suspension of melanoma cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse. For PDX models, implant a small tumor fragment subcutaneously.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control to the respective groups via oral gavage daily.

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for melanoma. Its dual inhibitory activity against both RAF and SRC kinases provides a robust mechanism to combat the development of drug resistance, a major hurdle in the clinical management of BRAF-mutant melanoma. The preclinical data strongly support its potential as an effective therapeutic agent, particularly for patients who have relapsed on or are refractory to existing BRAF inhibitor therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and similar dual-targeting inhibitors. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in a patient population.

References

- 1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma [cancer.fr]

- 2. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma [iris.unimore.it]

- 3. Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 5. Combination of MEK and SRC inhibition suppresses melanoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

CCT241161: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT241161 is a potent, orally bioavailable, multi-kinase inhibitor targeting both the RAF and SRC families of kinases. This dual-inhibitor action presents a promising strategy to overcome the common mechanisms of resistance to BRAF-selective inhibitors in melanoma and other cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N'-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-urea[1]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N'-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-urea | [1] |

| CAS Number | 1163719-91-2 | [1][2] |

| Molecular Formula | C28H27N7O3S | [2] |

| Molecular Weight | 541.62 g/mol | [2] |

| Canonical SMILES | CSC1=CC(OC2=C3C(NC(C=N3)=O)=NC=C2)=CC=C1NC(NC4=CC(C(C)(C)C)=NN4C5=CC=CC=C5)=O | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO, not in water | [2] |

| Purity | ≥98% | [1] |

Biological Properties and Mechanism of Action

This compound is a potent pan-RAF and SRC family kinase inhibitor. It was designed to address the issue of acquired resistance to BRAF inhibitors, which often involves the reactivation of the MAPK pathway through SRC-mediated signaling[3]. By simultaneously inhibiting both RAF and SRC kinases, this compound can effectively block this resistance mechanism.

Kinase Inhibitory Activity

This compound has demonstrated potent inhibitory activity against several key kinases involved in cancer cell proliferation and survival. The half-maximal inhibitory concentrations (IC50) for this compound against various kinases are detailed in the table below.

| Kinase Target | IC50 (nM) | Reference |

| LCK | 3 | [4][5] |

| CRAF | 6 | [4][5] |

| SRC | 10 | [4][5] |

| V600E-BRAF | 15 | [4][5] |

| BRAF | 30 | [4][5] |

Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of melanoma cell lines harboring both BRAF and NRAS mutations[2][4]. It has been shown to inhibit MEK and ERK signaling in BRAF mutant WM266.4 cells[1].

In Vivo Efficacy

In vivo studies using mouse xenograft models have demonstrated the anti-tumor efficacy of this compound. Daily administration of 20 mg/kg this compound resulted in tumor regression in a BRAF mutant A375 mouse xenograft model[3]. Furthermore, this compound has shown efficacy in patient-derived xenograft (PDX) models that are resistant to the BRAF inhibitor dabrafenib and the MEK inhibitor trametinib[3].

Signaling Pathways

This compound targets the RAF-MEK-ERK (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway. This compound also inhibits the SRC kinase, which can contribute to resistance to BRAF inhibitors by reactivating the MAPK pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Pan-RAF and SRC Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against RAF and SRC kinases.

Materials:

-

Recombinant human RAF (BRAF, V600E-BRAF, CRAF) and SRC kinases

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 384-well plate, add the kinase, peptide substrate, and this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

Melanoma Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound on melanoma cell lines.

Materials:

-

Human melanoma cell lines (e.g., A375, WM266.4)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom black plates

-

Incubator (37°C, 5% CO2)

-

Luminometer

Procedure:

-

Seed melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Determine the concentration of this compound that inhibits cell growth by 50% (GI50) by plotting cell viability against the log concentration of the compound.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

-

A375 human melanoma cells

-

Immunocompromised mice (e.g., athymic nude mice)

-

Matrigel

-

This compound

-

Vehicle for this compound

-

Calipers

-

Animal housing and care facilities

Procedure:

-

Subcutaneously inject a suspension of A375 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle to the respective groups daily via oral gavage.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Analyze the tumor growth data to assess the efficacy of this compound.

Western Blot Analysis of MEK/ERK Signaling

This protocol is for detecting the phosphorylation status of MEK and ERK in melanoma cells treated with this compound.

Materials:

-

Treated and untreated melanoma cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Separate cell lysate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities to determine the relative levels of phosphorylated and total MEK and ERK.

Conclusion

This compound is a promising multi-kinase inhibitor with a novel mechanism of action that has the potential to overcome resistance to current BRAF-targeted therapies. Its dual inhibition of RAF and SRC kinases provides a robust blockade of the MAPK signaling pathway, leading to significant anti-tumor activity in preclinical models of melanoma. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of this compound and similar dual-inhibitor strategies in oncology.

References

- 1. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orthotopic melanoma xenografts [bio-protocol.org]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. A375 Xenograft Model - Altogen Labs [altogenlabs.com]

- 5. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for CCT241161 in Tumor Regression Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to CCT241161

This compound is a potent and selective pan-RAF inhibitor that also demonstrates inhibitory activity against SRC-family kinases (SFKs).[1] This dual-targeting mechanism allows this compound to overcome common resistance mechanisms observed with first-generation BRAF inhibitors.[1] In BRAF-mutant cancers, particularly melanoma, resistance to BRAF-selective inhibitors often arises from the reactivation of the MAPK/ERK pathway through mechanisms such as receptor tyrosine kinase (RTK) or SFK signaling, or through NRAS mutations.[1] These resistance mechanisms can lead to paradoxical activation of the MAPK pathway. This compound, by inhibiting both RAF and SRC kinases, effectively blocks this pathway reactivation, making it a promising agent for treating both treatment-naive and drug-resistant BRAF-mutant tumors.[1] Preclinical studies have demonstrated its ability to inhibit the growth of BRAF and NRAS mutant melanoma cells in vitro and to induce tumor regression in in vivo models, including patient-derived xenografts (PDX) resistant to BRAF and MEK inhibitors.[1]

Signaling Pathway of this compound

Caption: this compound inhibits both RAF and SRC kinases, blocking the MAPK pathway.

Quantitative In Vivo Data Summary

The following table summarizes the available quantitative data for this compound in preclinical in vivo models.

| Animal Model | Tumor Type | This compound Dose | Outcome | Source |

| Mouse Xenograft | BRAF-mutant A375 Melanoma | 20 mg/kg per day | Induces tumor regression | [2] |

| Patient-Derived Xenograft (PDX) Mouse Model | BRAF inhibitor-resistant melanoma | 20 mg/kg per day | Induces tumor regression | [2] |

| Patient-Derived Xenograft (PDX) Mouse Model | Dabrafenib and trametinib-resistant melanoma | 20 mg/kg per day | Inhibits ERK and Src signaling and induces tumor regression | [2] |

Experimental Protocols

In Vivo Tumor Xenograft and Patient-Derived Xenograft (PDX) Studies

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft or PDX model of melanoma.

1. Animal Model Selection and Housing:

-

Xenograft Model: Utilize immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) to prevent rejection of human tumor cells.[2][3]

-

PDX Model: Fresh tumor tissue from a patient is directly implanted subcutaneously into an immunodeficient mouse (e.g., NSG mice).[2][4]

-

House animals in a specific pathogen-free (SPF) facility in accordance with institutional guidelines for animal care.

2. Tumor Cell Implantation (Xenograft Model):

-

Culture human melanoma cells (e.g., A375) in appropriate media.

-

Harvest cells during the exponential growth phase and resuspend in a sterile solution (e.g., PBS or Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.[5]

-

Subcutaneously inject the cell suspension into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. This compound Formulation and Administration:

-

Formulate this compound for in vivo administration (e.g., in a solution of 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80).

-

Administer this compound orally via gavage at the desired dose (e.g., 20 mg/kg) daily.

-

The control group should receive the vehicle solution on the same schedule.

5. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

-

Assess treatment efficacy by comparing the tumor growth rates and final tumor weights between the treatment and control groups.

6. Pharmacodynamic Analysis (Optional):

-

Collect tumor samples at various time points after the final dose to assess target engagement.

-

Analyze protein lysates from the tumors by Western blotting for levels of phosphorylated ERK (pERK) and phosphorylated SRC (pSRC) to confirm inhibition of the target pathways.

In Vitro SRC Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against SRC kinase in a biochemical assay.

1. Reagents and Materials:

-

Recombinant active SRC kinase

-

SRC-specific peptide substrate

-

ATP

-

Assay buffer (e.g., 100 mM Tris, 10 mM MgCl2, pH 7.5)[6]

-

This compound (in a suitable solvent like DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[7]

-

384-well plates

2. Assay Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the SRC kinase, the peptide substrate, and the diluted this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

The luminescent signal will be inversely proportional to the inhibitory activity of this compound.

3. Data Analysis:

-

Calculate the percentage of SRC kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for an in vivo tumor regression study with this compound.

References

- 1. Novel Bioluminescent Activatable Reporter for Src Tyrosine Kinase Activity in Living Mice [thno.org]

- 2. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Melanoma Patient-Derived Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. Inhibition of N1-Src kinase by a specific SH3 peptide ligand reveals a role for N1-Src in neurite elongation by L1-CAM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

Application Notes and Protocols for BRAF Inhibitor (Vemurafenib) in In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "CCT241161" did not yield specific public data. The following application notes and protocols are based on the well-characterized and clinically approved BRAF inhibitor, Vemurafenib (PLX4032), which is likely to have a similar mechanism of action and experimental considerations. These guidelines should be adapted based on the specific characteristics of the compound being investigated.

Introduction

Vemurafenib is a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant form, which is a key driver in a significant portion of melanomas and other cancers.[1][2][3] It functions by blocking the MAPK/ERK signaling pathway, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[1][2] These application notes provide a comprehensive guide for the in vivo use of Vemurafenib in preclinical research settings, focusing on dosage, experimental design, and pharmacokinetic considerations.

Mechanism of Action

Vemurafenib targets the ATP-binding domain of the constitutively active BRAF V600E mutant kinase, preventing the phosphorylation of its downstream targets, MEK and ERK.[1][2] This disruption of the MAPK pathway leads to cell cycle arrest at the G1 phase and subsequent apoptosis in BRAF V600E-mutant cancer cells.[4]

References

Application Notes and Protocols: Analyzing MEK and ERK Phosphorylation Following CCT241161 Treatment

These application notes provide a comprehensive guide for researchers and scientists to investigate the effects of CCT241161, a selective ATP-competitive inhibitor of Checkpoint kinase 2 (Chk2), on the MEK/ERK signaling pathway. The following protocols detail the Western blot analysis of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK) in cells treated with this compound.

Introduction to this compound and the MEK/ERK Pathway

This compound is a potent inhibitor of Chk2, a key protein kinase involved in the DNA damage response pathway. The canonical role of Chk2 is to mediate cell cycle arrest, DNA repair, and apoptosis upon genotoxic stress. The Ras-Raf-MEK-ERK (MAPK) pathway, on the other hand, is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. While Chk2 is not a direct upstream regulator of MEK/ERK in the canonical pathway, investigating potential off-target effects or signaling crosstalk is a critical aspect of drug development.

This protocol provides a robust method to determine if this compound treatment modulates the phosphorylation status of MEK1/2 and ERK1/2, the key kinases in the MAPK pathway.

Application Notes and Protocols for CCT241161 in Melanoma Drug Resistance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to targeted therapies remains a significant challenge in the treatment of BRAF-mutant melanoma. While BRAF inhibitors have shown remarkable initial efficacy, the majority of patients eventually develop resistance, often through reactivation of the MAPK signaling pathway or activation of alternative survival pathways. CCT241161 is a potent, orally active pan-RAF inhibitor that also targets SRC family kinases (SFKs).[1][2] This dual inhibitory action allows this compound to overcome the paradoxical activation of the MAPK pathway often seen with first-generation BRAF inhibitors and effectively inhibit the growth of both BRAF and NRAS mutant melanomas, as well as tumors that have acquired resistance to BRAF inhibitors.[1][2] These application notes provide detailed protocols and data for utilizing this compound as a tool to study and overcome drug resistance in melanoma.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting key kinases in the MAPK and SRC signaling pathways. It inhibits all RAF isoforms (A-RAF, B-RAF, C-RAF) and has been shown to be effective against the common V600E BRAF mutation.[1] By also inhibiting SRC family kinases, this compound can block alternative survival signals that contribute to drug resistance.[1][3] Unlike first-generation BRAF inhibitors which can paradoxically activate the MAPK pathway in BRAF wild-type cells, this compound does not induce this effect, making it a valuable tool for studying resistance mechanisms.[1]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound in melanoma models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][4]

| Kinase Target | IC50 (nM) |

| LCK | 3 |

| C-RAF | 6 |

| SRC | 10, 15 |

| V600E B-RAF | 15 |

| B-RAF | 30, 252 |

Table 2: In Vitro Anti-proliferative Activity of this compound in Melanoma Cell Lines [1]

| Cell Line | Genotype | Effect of this compound |

| WM266.4 | BRAF V600D | Inhibition of MEK and ERK phosphorylation |

| A375 | BRAF V600E | Inhibition of cell growth |

| A375/R (PLX4720-resistant) | BRAF V600E | Inhibition of cell growth |

| D04 | NRAS Q61R | Anti-proliferative activity |

| Patient-derived BRAF inhibitor-resistant cells | Various | Inhibition of cell growth |

Table 3: In Vivo Anti-tumor Activity of this compound in Melanoma Xenograft Models [1]

| Xenograft Model | Treatment | Outcome |

| A375 (BRAF V600E) | 10, 20 mg/kg, oral gavage, daily for 7 days | Tumor regression without body weight loss |

| A375/R (PLX4720-resistant) | 10, 20 mg/kg, oral gavage, daily for 7 days | Tumor regression without body weight loss |

| D04 (NRAS Q61R) | 10, 20 mg/kg, oral gavage, daily for 7 days | Tumor regression without body weight loss |

Signaling Pathways and Experimental Workflow

Caption: this compound inhibits both RAF and SRC kinases to block melanoma growth.

References

- 1. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Proteomic Mapping to Invasion-Metastasis-Cascade Systemic Biomarkering and Targeted Drugging of Mutant BRAF-Dependent Human Cutaneous Melanomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: CCT241161 Off-Target Effects in Cancer Cells

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CCT241161 in cancer cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a multi-kinase inhibitor. Its primary targets are members of the RAF kinase family, including B-RAF, the oncogenic mutant B-RAFV600E, and C-RAF.[1][2] It is designed to inhibit the MAPK signaling pathway, which is often dysregulated in cancer.

Q2: What are the known off-target effects of this compound in cancer cells?

The most significant off-target effects of this compound are the inhibition of Src family kinases (SFKs), particularly SRC and LCK.[1][2] This dual inhibition of both RAF and SRC pathways can be advantageous in certain contexts, such as overcoming resistance to BRAF-selective inhibitors in melanoma.[3][4]